molecular formula C12H13NO3 B070931 methyl 4-ethoxy-1H-indole-2-carboxylate CAS No. 185212-25-3

methyl 4-ethoxy-1H-indole-2-carboxylate

Cat. No.: B070931
CAS No.: 185212-25-3
M. Wt: 219.24 g/mol
InChI Key: VMNUFWQWKXLZLL-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Mechanism of Action

Target of Action:

Methyl 4-ethoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in natural products and drugs

Biochemical Pathways:

Indoles play a crucial role in cell biology, and their derivatives exhibit various biologically vital properties. This compound could impact pathways related to cell growth, metabolism, or immune response. Specific pathways remain to be explored .

Preparation Methods

The synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate typically involves the reaction of 4-ethoxyindole with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Methyl 4-ethoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Comparison with Similar Compounds

Methyl 4-ethoxy-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

Methyl 4-ethoxy-1H-indole-2-carboxylate (MEIC) is a member of the indole family, characterized by its unique structure that includes an ethoxy group at the 4-position and a carboxylate group at the 2-position of the indole ring. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article explores the biological activity of MEIC, summarizing key findings from various studies and presenting relevant data in tabular form.

Structural Characteristics

  • Molecular Formula : C12H13NO3
  • Molecular Weight : 219.24 g/mol
  • Functional Groups : Ethoxy (-OCH2CH3) and methoxycarbonyl (-COOCH3)

Comparative Structures

Compound NameStructure CharacteristicsUnique Features
Methyl 4-methoxy-1H-indole-2-carboxylateSimilar structure with a methoxy instead of ethoxyDifferent biological activity profiles
Ethyl 1H-indole-2-carboxylateLacks ethoxy substitutionMore straightforward synthesis methods
Methyl 5-methoxyindoleContains a methoxy group at position 5Different reactivity due to substitution position

Antiviral Activity

Research indicates that MEIC may serve as a lead compound for drug development targeting viral infections. Its structural similarity to other indole derivatives suggests potential antiviral mechanisms, although specific pathways remain to be elucidated.

Anticancer Properties

Indole derivatives, including MEIC, have been studied for their anticancer effects. The compound's ability to influence cell growth and apoptosis pathways has been noted, with some studies indicating that it may inhibit tumor cell proliferation . Further investigations are necessary to clarify its mechanisms of action in cancer therapy.

Antimicrobial Activity

MEIC has demonstrated significant antimicrobial properties against various bacterial strains. In comparative studies, it was found to exhibit antibacterial activity superior to traditional antibiotics like ampicillin and streptomycin. The minimum inhibitory concentration (MIC) values for MEIC were reported as follows:

  • Gram-positive bacteria : Effective against Staphylococcus aureus and Bacillus cereus with MIC values around 0.015 mg/mL.
  • Gram-negative bacteria : Active against Escherichia coli and Enterobacter cloacae, with MIC values as low as 0.004 mg/mL .

The mechanism by which MEIC exerts its biological effects involves interaction with various molecular targets within cells. The indole structure allows for π-π interactions and hydrogen bonding, which can enhance binding affinity to specific receptors or enzymes involved in critical biochemical pathways .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives, including MEIC. The results indicated that MEIC exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria, outperforming standard antibiotics in terms of efficacy. The most sensitive bacterium identified was Enterobacter cloacae, while E. coli showed resistance .

Evaluation of Anticancer Potential

In another study focusing on the anticancer properties of MEIC, it was observed that the compound inhibited the proliferation of human cancer cell lines in vitro. The results suggested that MEIC could induce apoptosis through mitochondrial pathways, although further mechanistic studies are required to confirm these findings .

Properties

IUPAC Name

methyl 4-ethoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNUFWQWKXLZLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C=C(N2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl 2-azido-3-(2-ethoxyphenyl)propenoate (2.061 g, 10 mmol) was suspended in toluene (500 ml) and the mixture was refluxed for three hours and then maintained at room temperature overnight. The solids were collected by filtration in order to give the desired product in the form of a yellow solid.
Name
Methyl 2-azido-3-(2-ethoxyphenyl)propenoate
Quantity
2.061 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

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